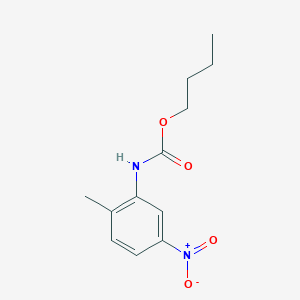

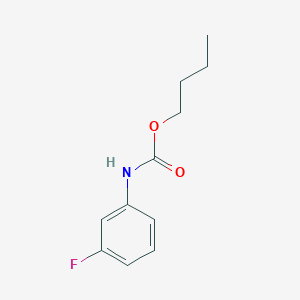

butyl (2-methyl-5-nitrophenyl)carbamate

Descripción general

Descripción

Carbamates are organic compounds derived from carbamic acid (NH2COOH). A carbamate group, carbamate ester (e.g., ethyl carbamate), and carbamic acids are functional groups that are inter-related structurally and often are interconverted chemically . Carbamate esters are also called urethanes .

Synthesis Analysis

Carbamates can be formed by the reaction of amines with carbon dioxide (carboxylation) to form a carbamic acid intermediate, which can then be dehydrated to generate the corresponding isocyanate . The isocyanate can be trapped by various amines and alcohols to make unsymmetrical ureas and carbamates, respectively .Molecular Structure Analysis

The molecular structure of a carbamate involves a carbonyl group (C=O) and an amine group (NH2) linked by an oxygen atom, forming a functional group with the general structure -O-C(=O)-NH-R, where R represents the rest of the molecule .Chemical Reactions Analysis

Carbamates can undergo a variety of chemical reactions, including hydrolysis and rearrangement . For example, the Hofmann rearrangement of carbamates can produce amines .Physical and Chemical Properties Analysis

The physical and chemical properties of a specific carbamate will depend on its structure . For example, butyl carbamate has a molecular weight of 117.1463 .Aplicaciones Científicas De Investigación

1. Enzyme Inhibition and Titration

Butyl (2-methyl-5-nitrophenyl)carbamate has been identified as a specific active site titrator for bile-salt-dependent lipases. Its mechanism of action is based on enzyme inhibition, where it forms a stoichiometric enzyme-inhibitor complex. This compound's inhibition of bile-salt-dependent lipase occurs without the formation of a reactive isocyanate derivative but rather via a tetrahedral intermediate involving essential residues in the enzyme's catalytic site (Fourneron, Abouakil, Chaillan, & Lombardo, 1991).

2. Photolabile Protecting Groups in Organic Synthesis

N-Methyl-N-(o-nitrophenyl)carbamates, a related class of compounds, serve as photoremovable alcohol protecting groups in organic synthesis. These protecting groups are easily incorporated and removed by photolysis, making them valuable in synthetic chemistry (Loudwig & Goeldner, 2001).

3. Role in Synthesis of Biologically Active Compounds

This compound derivatives are important intermediates in the synthesis of biologically active compounds. For instance, tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2-methoxyphenyl) carbamate is a key intermediate in the synthesis of omisertinib (AZD9291), a compound with significant biomedical applications (Zhao, Guo, Lan, & Xu, 2017).

4. Insecticide Research

Carbamate insecticides, including those derived from this compound, have been studied extensively for their effectiveness against resistant strains of insects, such as the house fly. These studies provide insights into the resistance mechanisms and potential uses of carbamates in pest control (Georghiou, 1962).

5. Photophysical Properties in Organic Compounds

Derivatives of this compound have been studied for their photophysical properties, especially in the context of aggregation-induced emission and mechanochromism. These properties are significant for developing new materials with specific optical and electronic applications (Hu et al., 2018).

6. Structure-Reactivity Relationships in Enzyme Inhibition

Research has explored the structure-reactivity relationships of aryl carbamates, including derivatives of this compound, in the inhibition of cholesterol esterase. Understanding these relationships is crucial for designing more effective enzyme inhibitors (Lin et al., 2000).

7. Catalytic Reductive Carbonylation Studies

This compound derivatives have been used to study the catalytic reductive carbonylation of nitrobenzenes, which is significant in organic synthesis for producing valuable carbamate esters (Liu & Cheng, 1991).

8. Metabolism and Pharmacological Potential

The metabolism of nitrooxy butyl ester compounds, related to this compound, has been investigated for their potential as nitric oxide-releasing pharmacological agents. This research is essential for understanding the bioactivation and therapeutic potential of these compounds (Govoni et al., 2006).

9. Agricultural Applications

Carbamate derivatives, including this compound, have been evaluated for their efficacy as herbicides in agricultural settings. This research provides insights into optimizing crop yield and weed control strategies (Bhan & Tripathi, 1981).

10. Intramolecular Nucleophilic Reactions

Studies on p-nitrophenyl N-(2-mercaptophenyl)-N-methylcarbamate, a related compound, have shed light on highly efficient intramolecular nucleophilic reactions. This research is pivotal in understanding reaction mechanisms and designing more efficientsynthetic pathways in organic chemistry (Fife, Hutchins, & Wang, 1975).

11. Directed Lithiation in Organic Synthesis

Research on derivatives of this compound, such as N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, has been pivotal in understanding directed lithiation processes. This area is crucial for the development of more selective and efficient synthetic routes in organic chemistry (Smith, El‐Hiti, & Alshammari, 2013).

12. Acetylcholinesterase Inhibition Mechanisms

The role of aryl carbamates, closely related to this compound, in inhibiting acetylcholinesterase has been extensively studied. This research provides insights into the mechanisms of enzyme inhibition, which is vital for the development of therapeutic agents for neurological disorders (Lin, 2004).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

butyl N-(2-methyl-5-nitrophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-3-4-7-18-12(15)13-11-8-10(14(16)17)6-5-9(11)2/h5-6,8H,3-4,7H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRHMYBARXUBGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[(butoxycarbonyl)amino]benzoate](/img/structure/B3752337.png)

![methyl 2-[(butoxycarbonyl)amino]benzoate](/img/structure/B3752342.png)

![ethyl 3-[(butoxycarbonyl)amino]benzoate](/img/structure/B3752345.png)

![butyl [2-(aminocarbonyl)phenyl]carbamate](/img/structure/B3752354.png)

![butyl [4-(aminocarbonyl)phenyl]carbamate](/img/structure/B3752361.png)

![ethyl {2-[(butoxycarbonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3752382.png)

![ethyl 2-[(butoxycarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3752388.png)

![butyl [4-(aminosulfonyl)phenyl]carbamate](/img/structure/B3752410.png)